molecular formula C18H22N4O3S B2865684 5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-62-7

5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2865684
CAS RN: 865659-62-7
M. Wt: 374.46
InChI Key: XDYVWKREAKAEID-NTEUORMPSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis Techniques

Research has indicated the utility of microwave-assisted synthesis techniques in producing novel functionalized hydantoin derivatives, which are structurally related to the compound . Such methods facilitate the nucleophilic substitution reactions necessary for creating complex molecules, indicating a broader applicability for synthesizing related compounds with potential biological activities (Kamila, Ankati, & Biehl, 2011).

Anticancer Agent Potential

Another study focused on the synthesis of N-benzyl aplysinopsin analogs, including structures similar to the compound of interest, and evaluated their in vitro cytotoxicity against human tumor cell lines. Some analogs demonstrated potent growth inhibition, suggesting the potential of these compounds as leads for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).

Antiulcer Activity

Compounds bearing structural similarities to the query molecule have been synthesized and tested for their antiulcer activity, with some showing higher activity than omeprazole, a standard treatment. This suggests potential therapeutic applications of such compounds in treating gastrointestinal diseases (Patil, Ganguly, & Surana, 2010).

Glucosidase Inhibitors with Antioxidant Activity

Research on benzimidazoles containing piperazine or morpholine skeletons, similar to the compound in focus, has revealed their effectiveness as glucosidase inhibitors and their potent antioxidant activities. These properties are valuable for managing oxidative stress and diabetes, indicating potential health benefits of these compounds (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

Investigations into benzimidazole derivatives for their corrosion inhibition properties have highlighted their effectiveness in protecting mild steel against sulfuric acid corrosion. This application demonstrates the compound's potential utility in industrial processes, offering a means to mitigate material degradation (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylpiperazin-1-yl)methyl]-2-methylsulfanylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-20-5-7-21(8-6-20)11-22-17(23)14(19-18(22)26-2)9-13-3-4-15-16(10-13)25-12-24-15/h3-4,9-10H,5-8,11-12H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVWKREAKAEID-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one

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